2-(methylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a 2-(methylthio)benzoyl core linked to a piperidin-4-ylmethyl group, which is further substituted with a tetrahydro-2H-thiopyran-4-yl moiety.
Properties
IUPAC Name |
2-methylsulfanyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS2/c1-23-18-5-3-2-4-17(18)19(22)20-14-15-6-10-21(11-7-15)16-8-12-24-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFCIVCFUDWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 290.41 g/mol. The compound features a benzamide moiety linked to a piperidine derivative, which is further substituted with a methylthio group and a tetrahydrothiopyran ring.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : It exhibits high affinity for various receptors, which may mediate its pharmacological effects, particularly in the central nervous system.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Pharmacological Effects
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
- Cancer Therapeutics : In a study investigating potential cancer therapies, the compound demonstrated significant inhibition of KARPAS422 cell growth with an IC50 value of 12 µM. This suggests potential applications in treating lymphomas resistant to conventional therapies .
- Neuropharmacology : Research indicates that the compound interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its binding affinity was evaluated using receptor binding assays, showing promising results in modulating receptor activity.
- Oxidative Stress Models : In vitro studies have indicated that the compound may reduce oxidative stress markers in cellular models, supporting its potential as an antioxidant agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related benzamides and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Substituent Analysis
Key Observations :
- Bioactivity : The carbamothioyl-pyridinyl analog demonstrates antibacterial activity, whereas the thiophene-pyrazine derivative inhibits kinases, highlighting how heterocyclic substituents dictate target selectivity .
- Structural Flexibility: The cyclohexyl-dimethylamino substituent in ’s analog may enhance binding to G-protein-coupled receptors (GPCRs) due to its bulky, flexible side chain, contrasting with the target compound’s rigid thiopyran-piperidine system .
Pharmacological Implications
- Enzyme Interactions: The methylthio group could act as a hydrogen bond acceptor or engage in hydrophobic interactions, similar to the chloro substituents in ’s compound, which are known to enhance binding affinity in halogen-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
